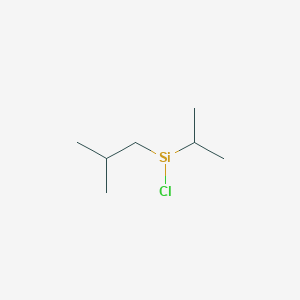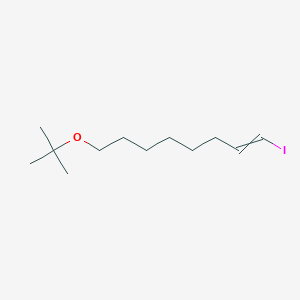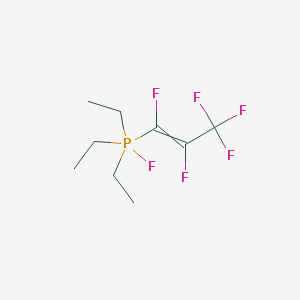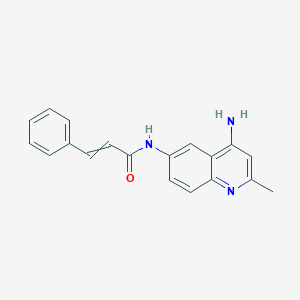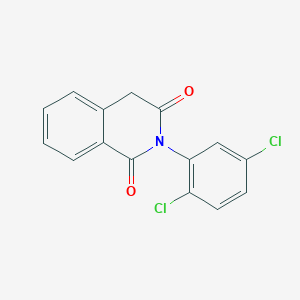
2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family This compound is characterized by the presence of a dichlorophenyl group attached to the isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and isoquinoline.
Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with isoquinoline in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously collected.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: New derivatives with substituted groups on the dichlorophenyl ring.
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione: Similar structure but with different substitution pattern on the phenyl ring.
2-(2,5-Dichlorophenyl)quinoline-1,3(2H,4H)-dione: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness
2-(2,5-Dichlorophenyl)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of the isoquinoline core, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
126070-13-1 |
|---|---|
Fórmula molecular |
C15H9Cl2NO2 |
Peso molecular |
306.1 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-5-6-12(17)13(8-10)18-14(19)7-9-3-1-2-4-11(9)15(18)20/h1-6,8H,7H2 |
Clave InChI |
MCEJDPIAUIAWSU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


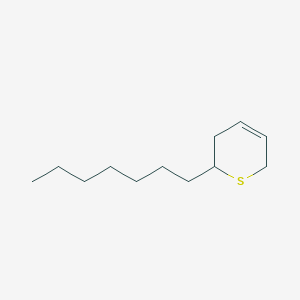

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
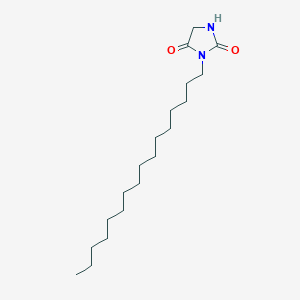
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
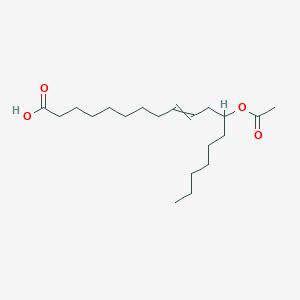

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
